molecular formula C10H15NO B13817408 (NE)-N-[(4-propan-2-ylcyclohexa-1,3-dien-1-yl)methylidene]hydroxylamine

(NE)-N-[(4-propan-2-ylcyclohexa-1,3-dien-1-yl)methylidene]hydroxylamine

Cat. No.: B13817408
M. Wt: 165.23 g/mol
InChI Key: SKLFGGOMVBCSRJ-YRNVUSSQSA-N
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Description

(NE)-N-[(4-propan-2-ylcyclohexa-1,3-dien-1-yl)methylidene]hydroxylamine is a chemical compound with a unique structure that includes a cyclohexadiene ring substituted with an isopropyl group and a hydroxylamine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (NE)-N-[(4-propan-2-ylcyclohexa-1,3-dien-1-yl)methylidene]hydroxylamine typically involves the reaction of 4-propan-2-ylcyclohexa-1,3-diene with hydroxylamine under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, advanced catalysts, and automated systems to control reaction parameters.

Chemical Reactions Analysis

Types of Reactions

(NE)-N-[(4-propan-2-ylcyclohexa-1,3-dien-1-yl)methylidene]hydroxylamine can undergo various chemical reactions, including:

    Oxidation: This reaction can convert the hydroxylamine group to a nitroso or nitro group.

    Reduction: The compound can be reduced to form amines or other reduced derivatives.

    Substitution: The hydroxylamine moiety can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve specific solvents, temperatures, and pH levels to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield nitroso or nitro derivatives, while reduction can produce amines.

Scientific Research Applications

(NE)-N-[(4-propan-2-ylcyclohexa-1,3-dien-1-yl)methylidene]hydroxylamine has several scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for other complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a lead compound for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (NE)-N-[(4-propan-2-ylcyclohexa-1,3-dien-1-yl)methylidene]hydroxylamine involves its interaction with specific molecular targets and pathways. The hydroxylamine group can participate in redox reactions, potentially affecting cellular processes and signaling pathways. The compound’s structure allows it to interact with various enzymes and receptors, influencing their activity and function.

Comparison with Similar Compounds

Similar Compounds

    (4-Isopropyl-1,3-cyclohexadien-1-yl)methanol: A similar compound with a hydroxyl group instead of a hydroxylamine moiety.

    4-(Propan-2-yl)cyclohexa-1,4-diene-1-carboxylic acid: Another related compound with a carboxylic acid group.

Uniqueness

(NE)-N-[(4-propan-2-ylcyclohexa-1,3-dien-1-yl)methylidene]hydroxylamine is unique due to its specific combination of a cyclohexadiene ring, isopropyl group, and hydroxylamine moiety. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.

Properties

Molecular Formula

C10H15NO

Molecular Weight

165.23 g/mol

IUPAC Name

(NE)-N-[(4-propan-2-ylcyclohexa-1,3-dien-1-yl)methylidene]hydroxylamine

InChI

InChI=1S/C10H15NO/c1-8(2)10-5-3-9(4-6-10)7-11-12/h3,5,7-8,12H,4,6H2,1-2H3/b11-7+

InChI Key

SKLFGGOMVBCSRJ-YRNVUSSQSA-N

Isomeric SMILES

CC(C)C1=CC=C(CC1)/C=N/O

Canonical SMILES

CC(C)C1=CC=C(CC1)C=NO

Origin of Product

United States

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